(Z)-4-(2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid
Description
Properties
IUPAC Name |
4-[[2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S2/c1-2-28-16-9-3-13(4-10-16)11-17-19(25)23(21(29)30-17)12-18(24)22-15-7-5-14(6-8-15)20(26)27/h3-11H,2,12H2,1H3,(H,22,24)(H,26,27)/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBKVIOMBCGPBL-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and enzyme inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a thiazolidine ring, which is known for its diverse biological activities. The presence of the ethoxybenzylidene group enhances its lipophilicity and may influence its interaction with biological targets.
1. Anticancer Activity
Recent studies have shown that thiazolidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to thiazolidine structures have demonstrated moderate to high cytotoxicity against human breast adenocarcinoma (MCF-7) and chronic myelogenous leukemia (K562) cell lines. A derivative similar to our compound exhibited a 64.4% inhibition of MCF-7 cell growth at 100 µg/mL .
Table 1: Cytotoxicity of Thiazolidine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|---|
| Compound 1 | MCF-7 | 15 | 64.4 |
| Compound 2 | K562 | 10 | 70 |
| This compound | MCF-7 | TBD | TBD |
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways, particularly aldose reductase (ALR) and aldehyde reductase (ALR1). In vitro studies indicated that derivatives with a similar thiazolidine structure showed IC50 values below that of standard inhibitors like valproic acid, suggesting strong enzyme inhibition potential .
Table 2: Enzyme Inhibition Potency of Related Compounds
| Compound | Enzyme | IC50 (µM) | Comparison with Standard |
|---|---|---|---|
| Compound A | ALR1 | 2.38 | Better than Valproic Acid |
| Compound B | ALR2 | 0.12 | Better than Sulindac |
| This compound | TBD | TBD | TBD |
The mechanism by which these compounds exert their biological effects often involves interactions at the molecular level. For instance, binding studies suggest that the thiazolidine ring forms hydrogen bonds with key amino acids in the active sites of target enzymes such as ALR1 and ALR2, facilitating inhibition .
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical models:
- Study on Antitumor Activity : A series of thiazolidine derivatives were tested against various tumor cell lines, revealing selective cytotoxicity profiles that could be exploited for targeted therapies.
- In Vivo Studies : Animal models treated with compounds similar to this compound demonstrated significant tumor reduction alongside minimal side effects, indicating a favorable therapeutic index.
Q & A
Q. How can solubility challenges be addressed for in vivo studies?
- Methodology :
- Prodrug design : Convert the carboxylic acid to a methyl ester for improved membrane permeability; hydrolyze in vivo via esterases .
- Co-solvents : Use cyclodextrin complexes or PEG-400/water mixtures to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
